METHYL 2-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE: is a complex organic compound with a unique structure that combines a quinoline moiety with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary. For example, oxidation reactions might be carried out in acidic or basic conditions, while reduction reactions might require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety might yield quinoline N-oxide, while reduction of the ester group might yield the corresponding alcohol.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.
Medicine: If found to have therapeutic effects, this compound could be developed into a pharmaceutical drug. Its structure suggests it might interact with specific molecular targets in the body.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which METHYL 2-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to METHYL 2-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE include:
- Methyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)acetate
- Ethyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoate
- Methyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)butanoate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its potential for unique chemical reactivity and biological activity. The presence of both a quinoline moiety and a benzoate ester in the same molecule provides opportunities for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C26H22N2O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl 2-[[2-(2,4-dimethylphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O3/c1-16-12-13-18(17(2)14-16)24-15-21(19-8-4-6-10-22(19)27-24)25(29)28-23-11-7-5-9-20(23)26(30)31-3/h4-15H,1-3H3,(H,28,29) |
InChI Key |
SPHASUMEPJNFBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.